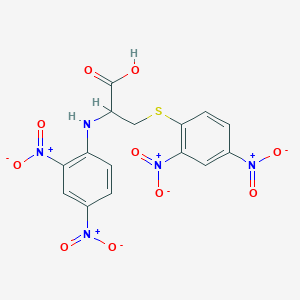
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid, also known as DNNSP, is a chemical compound used in scientific research. DNNSP is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control.
作用機序
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity. PDI has four thioredoxin-like domains (a, b, b', and a') that are involved in catalyzing the formation and breakage of disulfide bonds in proteins. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the b' domain of PDI and blocks its activity, leading to the accumulation of misfolded proteins and ER stress. The inhibition of PDI by 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. ER stress is a cellular response to the accumulation of misfolded proteins in the ER, which can lead to cell death if not resolved. The UPR is a signaling pathway that regulates protein folding, ER-associated degradation (ERAD), and apoptosis. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication by inducing ER stress and activating the UPR.
実験室実験の利点と制限
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a potent and specific inhibitor of PDI, making it a valuable tool for studying the role of PDI in protein folding and quality control. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used in various cell-based assays and animal models to study the effects of PDI inhibition on protein folding, ER stress, and apoptosis. However, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has some limitations for lab experiments. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a toxic compound and should be handled with caution. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is also not suitable for in vivo studies due to its toxicity and poor pharmacokinetic properties.
将来の方向性
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has opened up new avenues of research into the role of PDI in protein folding, ER stress, and apoptosis. Future studies could focus on developing new inhibitors of PDI with improved pharmacokinetic properties and lower toxicity. PDI inhibitors could be used as potential therapeutics for cancer, neurodegenerative diseases, and viral infections. Future studies could also investigate the role of PDI in other cellular processes, such as autophagy and lipid metabolism. Overall, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has provided valuable insights into the complex role of PDI in cellular physiology and pathology.
合成法
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylsulfanylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid as a yellow powder.
科学的研究の応用
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been widely used as a research tool to study the role of PDI in protein folding and quality control. PDI is a key enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds are critical for protein stability, folding, and function. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity, leading to the accumulation of misfolded proteins and ER stress. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used to study the role of PDI in various diseases, including cancer, neurodegenerative diseases, and viral infections.
特性
CAS番号 |
1655-62-5 |
|---|---|
製品名 |
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
分子式 |
C15H11N5O10S |
分子量 |
453.3 g/mol |
IUPAC名 |
2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22) |
InChIキー |
BWXMKHIUCXHRIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



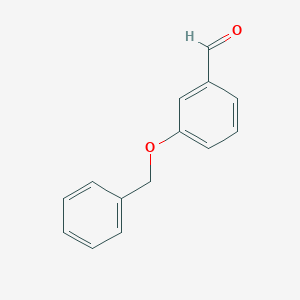
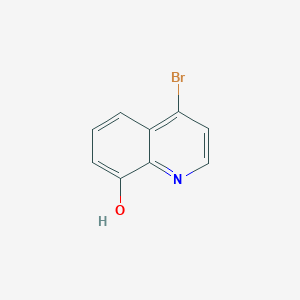

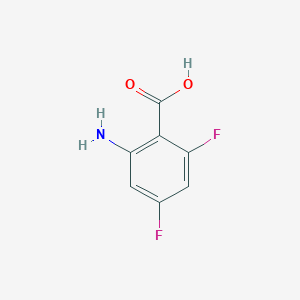

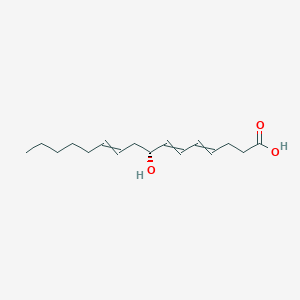
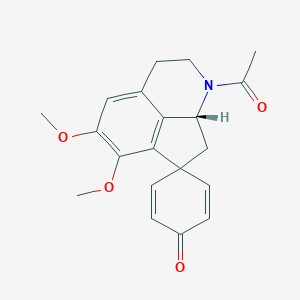
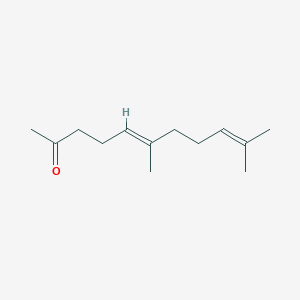

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
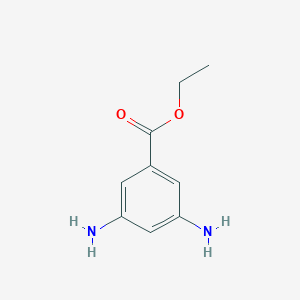
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
